molecular formula C14H17NO2 B13900078 Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B13900078
M. Wt: 231.29 g/mol
InChI Key: INBKKVBRSBGUSU-FUNVUKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a benzyl group at the nitrogen atom and a methyl ester at the 6-position. The rel-(1R,5S,6R) designation specifies the relative stereochemistry of the bicyclic scaffold, which is critical for its molecular interactions and biological activity. This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of pharmacologically active molecules, such as inhibitors targeting enzymes like isocitrate dehydrogenase (IDH) . Its structural rigidity and functional group diversity make it a versatile intermediate in drug discovery.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl (1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C14H17NO2/c1-17-14(16)13-11-8-15(9-12(11)13)7-10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3/t11-,12+,13?

InChI Key

INBKKVBRSBGUSU-FUNVUKJBSA-N

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1C2C1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

Property Value Source
Molecular Formula C14H17NO2 Cymit Quimica
Molecular Weight ~227.29 g/mol Cymit Quimica
IUPAC Name Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate Cymit Quimica
CAS Number 2281852-90-0 Cymit Quimica
Core Structure 3-Azabicyclo[3.1.0]hexane PubChem, A2B Chem
Key Functional Groups Benzyl substituent, methyl ester Cymit Quimica, BenchChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step synthetic route that constructs the azabicyclo[3.1.0]hexane core, introduces the benzyl substituent, and installs the methyl ester group with stereochemical control.

Stepwise Preparation

Construction of the Azabicyclo[3.1.0]hexane Core
  • The bicyclic azabicyclo[3.1.0]hexane ring system is commonly formed via intramolecular cyclization reactions starting from suitably functionalized precursors such as amino alcohols or amino acids.
  • Cyclopropanation reactions are often employed to close the three-membered ring, using reagents like diazo compounds or Simmons–Smith reagents under controlled low temperatures (e.g., −78°C) to ensure stereoselectivity.
  • The stereochemistry (1R,5S,6R) is typically introduced or preserved by using chiral starting materials or chiral catalysts during cyclization.
Introduction of the Benzyl Group
  • The benzyl substituent at the 3-position of the azabicyclohexane ring is introduced via nucleophilic substitution reactions.
  • A common approach involves reacting the azabicyclohexane intermediate with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions to form the benzylated product.
  • Reaction parameters such as solvent choice (e.g., DMF, THF), temperature, and base (e.g., sodium hydride, potassium carbonate) are optimized to maximize yield and selectivity.
Installation of the Methyl Ester Group
  • The carboxylate function at the 6-position is introduced either by esterification of the corresponding carboxylic acid or by direct use of methyl ester-containing precursors.
  • Esterification can be performed using reagents such as methanol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or via coupling reagents like DCC (dicyclohexylcarbodiimide) if starting from the acid.
  • Maintaining stereochemical integrity during esterification is critical and typically requires mild conditions.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclopropanation Diazo compound, Zn(Cu) or Simmons–Smith reagent, −78°C Formation of azabicyclo[3.1.0]hexane core with stereocontrol
2 Nucleophilic substitution Benzyl bromide, K2CO3, DMF, room temperature Introduction of benzyl group at position 3
3 Esterification Methanol, acid catalyst, reflux Formation of methyl ester at position 6
4 Purification Chromatography or recrystallization Isolation of pure this compound

Analytical Methods for Verification

Industrial and Research Applications

  • The compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals due to its rigid bicyclic scaffold and stereochemical complexity.
  • Its bicyclic structure imparts metabolic stability and allows for selective functionalization, making it valuable for drug discovery and development.

Summary Table of Preparation Highlights

Aspect Details
Core Formation Intramolecular cyclopropanation with stereocontrol
Benzyl Group Introduction Nucleophilic substitution with benzyl halides
Ester Group Installation Esterification of carboxylic acid or use of methyl ester precursors
Reaction Conditions Low temperature for cyclopropanation; mild acid catalysis for esterification
Purification Techniques Chromatography, recrystallization
Analytical Verification NMR, MS, chiral HPLC, X-ray crystallography
Stereochemical Control Use of chiral starting materials or catalysts; chiral resolution methods
Applications Pharmaceutical intermediates, agrochemical synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, stereochemistry, and functional groups, leading to differences in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent (N) 6-Position Group Molecular Formula Molecular Weight CAS Number Key Features Source
Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate (Target) Benzyl Methyl ester C14H17NO2 ~245.3 Not explicitly listed High rigidity; potential π-π interactions via benzyl group Estimated
Ethyl rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate Benzyl Ethyl ester C15H19NO2 245.32 174456-76-9 Longer alkyl chain may enhance lipophilicity
rel-((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol Benzyl Hydroxymethyl C13H17NO 203.28 134575-07-8 Polar hydroxyl group; reduced metabolic stability compared to esters
(1R,5S,6R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Boc Carboxylic acid C11H17NO4 235.26 927679-54-7 Acidic group for salt formation; Boc protection simplifies synthesis
rel-(1R,5S,6s)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid HCl Methyl Carboxylic acid C8H13NO2·HCl 197.65 1212063-26-7 Compact substituent; hydrochloride salt improves solubility
(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate H Ethyl ester C8H13NO2 155.19 174456-77-0 Unsubstituted amine; minimal steric hindrance

Key Findings

Ester Variations :

  • Methyl esters (target compound) exhibit higher metabolic stability compared to ethyl esters due to shorter alkyl chains .
  • Ethyl analogs (e.g., CAS 174456-76-9) may offer enhanced membrane permeability in drug delivery systems .

Substituent Effects :

  • The benzyl group in the target compound introduces steric bulk and enables π-π interactions, which are absent in methyl- or Boc-substituted analogs (e.g., CAS 927679-54-7) .
  • Boc-protected derivatives (e.g., CAS 927679-54-7) are preferred in multistep syntheses due to their stability under basic conditions .

Functional Group Impact :

  • Carboxylic acid derivatives (e.g., CAS 927679-54-7) are more polar than esters, favoring aqueous solubility but requiring protection for cellular uptake .
  • Hydroxymethyl analogs (e.g., CAS 134575-07-8) are prone to oxidation, limiting their utility in long-term storage .

Stereochemical Considerations :

  • The 6r vs. 6s stereochemistry alters the spatial orientation of functional groups, impacting binding affinity in enzyme inhibition assays .

Biological Activity

Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H18N2O2
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 2281852-90-0

The bicyclic structure of this compound is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar azabicyclo structures exhibit a variety of biological activities, including:

  • Antimicrobial properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Analgesic effects : Certain azabicyclo compounds are known to interact with opioid receptors, suggesting potential use in pain management.
  • CNS activity : The structural features may confer neuroactive properties.

1. Interaction Studies

A study published in Organic & Biomolecular Chemistry explored the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, highlighting their potential as mu-opioid receptor antagonists. The study demonstrated that specific modifications to the bicyclic structure could enhance receptor affinity and selectivity .

2. Pharmacological Evaluation

In vivo studies have assessed the pharmacokinetics and pharmacodynamics of related compounds. For instance, a derivative was evaluated for its analgesic properties using animal models, showing significant pain relief comparable to standard analgesics .

3. Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that variations in substituents on the nitrogen atom and the benzyl group significantly affect biological activity. Compounds with specific stereochemical configurations exhibited enhanced interactions with target receptors .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamateC14H20N2O2Different substituent at nitrogen; varied biological activity
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yloxyacetic acidC15H19NO3Similar bicyclic structure; explored for therapeutic uses
6-Methyl-N-benzylpyrrolidineC13H17NNon-cyclic analog; different pharmacological profiles

This table illustrates the diversity within the azabicyclo family while emphasizing the unique aspects of this compound that may contribute to its specific biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.